2-Bromo-3-chloro-4-(difluoromethyl)pyridine
Description
2-Bromo-3-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₆H₃BrClF₂N (MW ≈ 243.45 g/mol). Its structure features a pyridine ring substituted at positions 2 (bromo), 3 (chloro), and 4 (difluoromethyl). The bromo and chloro groups are halogens that influence reactivity, while the difluoromethyl group (-CF₂H) introduces unique electronic and steric properties. This compound is primarily used in pharmaceutical and agrochemical synthesis, particularly in Suzuki coupling reactions for building complex heterocycles .
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H |
InChI Key |
WUYJCGPUWZAFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(difluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Reactivity
2-Bromo-3-chloro-4-(difluoromethyl)pyridine possesses a unique substitution pattern that imparts distinct chemical properties. The presence of bromine, chlorine, and difluoromethyl groups enhances its reactivity towards nucleophiles and electrophiles. This compound can undergo:
- Substitution Reactions : The halogen atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.
- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of biaryl compounds.
- Oxidation and Reduction : The compound can be oxidized or reduced, modifying the oxidation state of the nitrogen atom in the pyridine ring.
Organic Synthesis
2-Bromo-3-chloro-4-(difluoromethyl)pyridine serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in creating diverse chemical entities.
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .
- Pharmacological Investigations : The compound is being explored for its interactions with biological targets, which may lead to the development of new therapeutic agents.
Pharmaceutical Development
In medicinal chemistry, 2-Bromo-3-chloro-4-(difluoromethyl)pyridine is employed as a precursor for synthesizing pharmaceutical intermediates. Its derivatives are investigated for their potential use in treating diseases due to their biological activity and ability to interact with specific molecular targets.
Case Study 1: Antimycobacterial Activity
A study focused on 2,4-disubstituted pyridine derivatives demonstrated that compounds similar to 2-Bromo-3-chloro-4-(difluoromethyl)pyridine exhibited significant bactericidal activity against Mycobacterium tuberculosis at low concentrations . The research involved genome-wide sequencing of resistant mutants, revealing insights into the mechanisms of resistance and potential pathways for drug development.
Case Study 2: Synthesis of Pharmaceutical Compounds
Research has shown that halogenated pyridine derivatives like 2-Bromo-3-chloro-4-(difluoromethyl)pyridine can be utilized to synthesize novel thiosemicarbazide derivatives with promising pharmacological profiles. These compounds were tested for their cytotoxicity and antibacterial activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 2-bromo-3-chloro-4-(difluoromethyl)pyridine with analogs differing in substituents or core structure:
Key Observations:
- Electronic Effects : The trifluoromethyl group (-CF₃) in 2-bromo-3-chloro-4-(trifluoromethyl)pyridine is more electron-withdrawing than the difluoromethyl (-CF₂H) group, reducing ring electron density and altering reactivity in cross-coupling reactions .
- Polarity: The difluoromethoxy group (-OCHF₂) in 5-bromo-2-(difluoromethoxy)pyridine enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents relative to non-ether analogs .
Fluorine-Specific Advantages
- Metabolic Stability: The difluoromethyl group in the target compound resists oxidative metabolism more effectively than non-fluorinated analogs, a trait critical in drug design .
- Lipophilicity : Fluorine atoms increase lipophilicity (logP), enhancing membrane permeability. For instance, replacing a methyl group (logP ≈ 1.5) with difluoromethyl (logP ≈ 2.1) improves bioavailability .
Biological Activity
2-Bromo-3-chloro-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and difluoromethyl groups, exhibits a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine can be represented as follows:
- Molecular Formula : C₅H₃BrClF₂N
- Molecular Weight : 221.44 g/mol
This compound's unique combination of halogen substituents enhances its reactivity and selectivity towards biological targets, particularly enzymes and receptors.
The biological activity of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine is primarily attributed to its ability to bind to specific molecular targets. The halogen groups can significantly influence binding affinity and specificity, allowing the compound to modulate various biological pathways. The difluoromethyl group, in particular, is known to enhance lipophilicity and electronic properties, which can facilitate interaction with lipid membranes and proteins involved in signaling pathways.
Enzyme Inhibition
Research indicates that 2-Bromo-3-chloro-4-(difluoromethyl)pyridine can serve as an enzyme inhibitor. In studies involving various enzyme assays, it has been shown to interact with key enzymes that play roles in metabolic pathways. For instance, the compound has been explored for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme validated as a target for malaria treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it exhibits moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group is believed to enhance its antibacterial efficacy compared to related compounds lacking this substituent .
Anti-Thrombolytic Activity
In the context of anti-thrombolytic activity, derivatives of pyridine compounds similar to 2-Bromo-3-chloro-4-(difluoromethyl)pyridine have shown varying degrees of efficacy in inhibiting clot formation. For example, certain analogs demonstrated significant inhibition percentages against clot formation in human blood, indicating potential therapeutic applications in managing thrombotic disorders .
Study on Antibacterial Activity
A study conducted by Leung et al. highlighted the importance of structural modifications in enhancing the antibacterial properties of pyridine derivatives. The findings indicated that introducing electron-withdrawing groups like difluoromethyl significantly improved the compounds' activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-3-chloro-4-(difluoromethyl)pyridine | E. coli | 32 μg/mL |
| Analog A | S. aureus | 16 μg/mL |
Study on Enzyme Inhibition
In another investigation focusing on enzyme inhibition, 2-Bromo-3-chloro-4-(difluoromethyl)pyridine was tested for its inhibitory effects on DHODH. The results indicated a dose-dependent inhibition profile, suggesting that this compound could be developed further as a lead candidate for antimalarial drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
